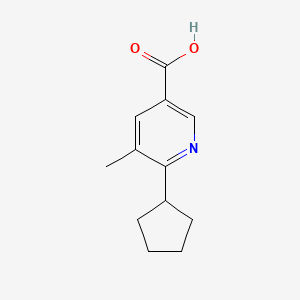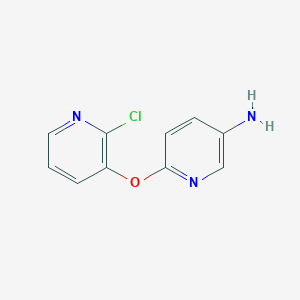
6-Cyclopentyl-5-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentyl-5-methylnicotinic acid is an organic compound belonging to the class of nicotinic acids It features a cyclopentyl group and a methyl group attached to the nicotinic acid core, which is a pyridine ring with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-5-methylnicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is carried out at elevated temperatures and requires careful management of by-products such as nitrous oxide.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopentyl-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and cyclopentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydropyridine compounds, and substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Cyclopentyl-5-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: It is used in the production of various nicotinic acid derivatives with industrial applications
Wirkmechanismus
The mechanism of action of 6-Cyclopentyl-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors and related pathways. The compound may also influence the metabolism of nicotinic acid within cells, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid:
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects in topical applications.
Cyclopentyl Methyl Ether: An eco-friendly solvent used in various organic reactions.
Uniqueness
6-Cyclopentyl-5-methylnicotinic acid is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
6-cyclopentyl-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10(12(14)15)7-13-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
LOLSYVDJYLVLAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C2CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzylidene-8-azabicyclo[3.2.1]octane](/img/structure/B8293315.png)


![1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate](/img/structure/B8293331.png)
![Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate](/img/structure/B8293336.png)

![5-(2-Morpholin-4-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8293351.png)




![(1-Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-ylmethyl)-methyl-amine](/img/structure/B8293404.png)

